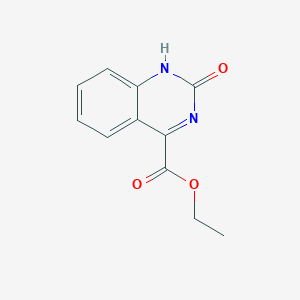

Ethyl 2-hydroxyquinazoline-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-oxo-1H-quinazoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-10(14)9-7-5-3-4-6-8(7)12-11(15)13-9/h3-6H,2H2,1H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOAEEBYAKLDMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=O)NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701180129 | |

| Record name | 4-Quinazolinecarboxylic acid, 1,2-dihydro-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701180129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141669-83-1 | |

| Record name | 4-Quinazolinecarboxylic acid, 1,2-dihydro-2-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1141669-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinazolinecarboxylic acid, 1,2-dihydro-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701180129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for Ethyl 2 Hydroxyquinazoline 4 Carboxylate

Classical Approaches for Quinazoline (B50416) Ring System Assembly

The foundational methods for constructing the quinazoline framework often involve the cyclization and condensation of readily available starting materials. These classical approaches have been instrumental in the synthesis of a wide array of quinazoline derivatives, including ethyl 2-hydroxyquinazoline-4-carboxylate.

Cyclization Reactions for 2-Oxygenated Quinazolines

The formation of the 2-oxygenated quinazoline core, a key feature of the target molecule, is often achieved through intramolecular cyclization reactions. A prominent classical method is the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines. wikipedia.org While the traditional Niementowski reaction utilizes amides, modifications can be envisioned for the synthesis of this compound.

One plausible classical route involves the acylation of anthranilic acid with an appropriate reagent to introduce the precursor for the C2 and C4 functionalities, followed by cyclization. For instance, reaction of anthranilic acid with a reagent like ethyl 2-chloro-2-oxoacetate, followed by intramolecular cyclization via nucleophilic attack of the amino group on the carbonyl, could theoretically lead to the desired quinazoline ring system. Subsequent tautomerization would yield the 2-hydroxy form.

A general representation of this cyclization approach is depicted below:

| Starting Material | Reagent | Key Transformation | Product |

| Anthranilic acid | Acylating agent (e.g., chloro-oxoacetate derivative) | Acylation followed by intramolecular cyclization | 2,4-disubstituted quinazoline precursor |

Condensation Reactions Leading to Quinazoline-4-carboxylates

Condensation reactions provide another powerful classical strategy for the assembly of the quinazoline-4-carboxylate skeleton. These reactions typically involve the combination of a derivative of anthranilic acid with a three-carbon component that will form the pyrimidine (B1678525) ring of the quinazoline.

A relevant classical approach is the reaction of methyl anthranilate with isocyanates or isothiocyanates, which can be facilitated by microwave irradiation to produce 2,4(1H,3H)-quinazolinediones or 2-thioxoquinazolines. nih.gov To synthesize this compound, a modified one-pot, three-component reaction can be employed. This could involve the condensation of an anthranilic acid derivative, an orthoester, and a source of ammonia (B1221849) or an amine. For example, the reaction of ethyl anthranilate with diethyl oxalate (B1200264) in the presence of a base could lead to the formation of the desired product through a series of condensation and cyclization steps.

The reaction of anthranilic acid with ethyl acetoacetate, a variation of the Niementowski reaction, has been reported to yield pyrano[3,2-c]quinoline-2,5-dione derivatives rather than the expected 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. researchgate.net This highlights the importance of choosing the correct condensation partners to achieve the desired substitution pattern. A plausible condensation route to this compound could involve the reaction of ethyl anthranilate with a suitable dicarbonyl compound or its equivalent under conditions that favor the formation of the quinazoline ring.

Modern Synthetic Strategies and Catalyst Development

Contemporary synthetic chemistry has introduced more efficient and versatile methods for quinazoline synthesis, with a strong emphasis on transition metal catalysis and the principles of green chemistry. These modern strategies offer advantages in terms of yield, substrate scope, and environmental impact.

Transition Metal-Catalyzed Coupling Reactions in Quinazoline Synthesis

Transition metal catalysts, particularly palladium and copper, have revolutionized the synthesis of heterocyclic compounds, including quinazolines. rsc.orgacs.orgnih.gov These catalysts enable the formation of carbon-nitrogen and carbon-carbon bonds under milder conditions than classical methods.

Palladium-catalyzed reactions have been extensively used for the synthesis of quinazolin-4(3H)-ones. nih.govnih.govresearchgate.net For the synthesis of this compound, a palladium-catalyzed carbonylative cyclization could be a viable approach. This might involve the reaction of a 2-amino-substituted aromatic compound with carbon monoxide and a suitable coupling partner in the presence of a palladium catalyst. Another strategy is the palladium-catalyzed intramolecular C(sp2)-H carboxamidation of N-arylamidines. nih.gov

Copper-catalyzed reactions also offer a powerful tool for quinazoline synthesis. rsc.orgresearchgate.netdntb.gov.uarsc.org Copper-catalyzed cascade reactions of 2-bromobenzyl bromides with aldehydes and ammonia have been developed for the synthesis of quinazolines. nih.gov A potential route to this compound could involve a copper-catalyzed cyclization of a suitably functionalized precursor derived from a 2-aminobenzoic acid derivative.

| Catalyst | Reactants | Reaction Type | Potential for this compound Synthesis |

| Palladium(II) | 2-haloaniline derivative, CO, suitable ester precursor | Carbonylative cyclization | Direct formation of the quinazoline-4-carboxylate ring system. |

| Copper(I) | 2-aminobenzonitrile, aldehyde | Intramolecular electrophilic cyclization | Formation of a 4-substituted quinazoline, requiring subsequent modification. nih.gov |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. Microwave-assisted organic synthesis (MAOS) has emerged as a key technology in this area, often leading to shorter reaction times, higher yields, and cleaner reactions. nih.govijarsct.co.inconicet.gov.arscholarsresearchlibrary.comfrontiersin.orgnih.gov

The synthesis of quinazolinone derivatives has been successfully achieved using microwave irradiation. scholarsresearchlibrary.comfrontiersin.org For instance, the reaction of anthranilic acid with formamide (B127407) can be significantly accelerated under microwave heating to produce quinazolin-4-one in high yield. generis-publishing.com The synthesis of this compound could be adapted to a microwave-assisted protocol, potentially starting from ethyl anthranilate and a suitable cyclizing agent. The use of solvent-free conditions or environmentally benign solvents like water or ethanol (B145695) under microwave irradiation would further enhance the green credentials of the synthesis. ijarsct.co.in

A study on the microwave-assisted synthesis of 3-aryl-2-alkyl-quinazolin-4-one derivatives from anthranilic acid and anhydrides with various amines highlights the efficiency of this approach. scholarsresearchlibrary.com This suggests that a similar microwave-promoted condensation and cyclization strategy could be developed for the target molecule.

Regioselective Synthesis and Isomer Control for Quinazoline Derivatives

In the synthesis of substituted quinazolines, controlling the regioselectivity of the reactions is paramount to ensure the formation of the desired isomer. The substitution pattern on the starting materials and the reaction conditions can significantly influence the outcome of the cyclization and condensation reactions.

For the synthesis of this compound, the key is to control the formation of the 2-hydroxy and 4-carboxylate substituents at the correct positions. In classical condensation reactions, the nature of the electrophilic centers in the cyclizing partner and the nucleophilicity of the amino group of the anthranilic acid derivative will dictate the regiochemical outcome.

Modern catalytic methods can offer a high degree of regiocontrol. For example, directed C-H activation reactions catalyzed by transition metals can selectively functionalize a specific position on the aromatic ring, thereby guiding the subsequent cyclization to a single regioisomer. The regioselectivity of electrophilic intramolecular heterocyclization can also be influenced by the nature of the electrophilic reagent. dnu.dp.ua

The Sc(OTf)3-catalyzed reaction of 2-aminobenzamide (B116534) with N-substituted pyrrole-2-carboxaldehyde has been shown to proceed via a regioselective double cyclodehydration to construct a tetracyclic skeleton. rsc.org This demonstrates the potential of Lewis acid catalysis to control the regioselectivity in the formation of fused heterocyclic systems. Careful selection of starting materials and catalysts is therefore crucial for the unambiguous synthesis of this compound, avoiding the formation of unwanted isomers.

Optimization of Reaction Conditions and Yields in Laboratory-Scale Synthesis

The laboratory-scale synthesis of this compound typically involves the cyclocondensation of a 2-aminobenzamide derivative with a reagent that provides the C2 and carboxylate functionalities. A common and direct approach is the reaction of 2-aminobenzamide with diethyl carbonate. The optimization of this reaction involves a systematic investigation of several key parameters, including temperature, solvent, catalysts, and reaction time, to achieve the highest possible yield and purity of the final product.

Detailed research findings on the synthesis of analogous quinazolinone structures have demonstrated that minor variations in these conditions can lead to significant differences in reaction outcomes. While specific optimization data for this compound is not extensively detailed in publicly available literature, the principles of optimizing the synthesis of related quinazolinones can be applied.

A plausible synthetic route involves the reaction of 2-aminobenzamide with diethyl carbonate. The optimization of this process would systematically vary the following conditions:

Temperature: The reaction temperature is a critical factor. Insufficient heat may lead to a slow reaction rate and low conversion, while excessive heat can cause decomposition of reactants or products, or the formation of unwanted byproducts. An optimal temperature ensures a reasonable reaction rate while maintaining the stability of the desired product.

Solvent: The choice of solvent can significantly influence the reaction. High-boiling point aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or diphenyl ether are often employed to facilitate the high temperatures required for cyclization. The polarity and solvating power of the solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction rate and yield.

Catalyst: While some cyclocondensation reactions can proceed thermally, the use of a catalyst can enhance the reaction rate and improve the yield. Both acid and base catalysts can be effective. Lewis acids or Brønsted acids can activate the carbonyl group of diethyl carbonate, making it more susceptible to nucleophilic attack by the amino group of 2-aminobenzamide. Basic conditions, on the other hand, can deprotonate the amino group, increasing its nucleophilicity.

Reaction Time: The duration of the reaction is another key parameter. The reaction must be allowed to proceed for a sufficient time to ensure maximum conversion of the starting materials. However, excessively long reaction times can lead to the formation of degradation products. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

A systematic approach to optimization would involve varying one parameter at a time while keeping others constant, or using a design of experiments (DoE) approach to efficiently explore the effects of multiple variables simultaneously. The following interactive data table provides a representative example of how the optimization of the synthesis of this compound from 2-aminobenzamide and diethyl carbonate might be documented.

Interactive Data Table: Optimization of this compound Synthesis

The data presented in this table is representative and intended to illustrate the process of reaction optimization for the synthesis of this compound. The yields are hypothetical and based on general principles of organic synthesis for analogous compounds.

| Entry | Temperature (°C) | Solvent | Catalyst (mol%) | Reaction Time (h) | Yield (%) |

| 1 | 120 | Toluene | None | 24 | 35 |

| 2 | 140 | Toluene | None | 24 | 45 |

| 3 | 160 | Diphenyl Ether | None | 12 | 60 |

| 4 | 180 | Diphenyl Ether | None | 8 | 75 |

| 5 | 180 | Diphenyl Ether | None | 12 | 72 |

| 6 | 180 | Diphenyl Ether | p-TSA (5) | 6 | 85 |

| 7 | 180 | Diphenyl Ether | p-TSA (10) | 6 | 88 |

| 8 | 180 | Diphenyl Ether | NaOEt (10) | 6 | 82 |

| 9 | 160 | DMF | p-TSA (10) | 8 | 78 |

| 10 | 180 | NMP | p-TSA (10) | 6 | 90 |

Spectroscopic and Structural Elucidation Research of Ethyl 2 Hydroxyquinazoline 4 Carboxylate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For Ethyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate, ¹H and ¹³C NMR spectra provide definitive information about its proton and carbon environments, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the quinazolinone core, the protons of the ethyl ester group, and the amide proton (N-H). The aromatic region typically displays complex multiplets for the four protons on the fused benzene (B151609) ring (H-5, H-6, H-7, H-8). The proton at the H-5 position often appears as a doublet of doublets at the most downfield chemical shift in the aromatic region due to deshielding effects from the neighboring carbonyl group and the ring nitrogen. A key feature is the singlet corresponding to the H-3 proton. A broad singlet is also expected for the N-H proton, typically found at a significant downfield shift (around 11.0 ppm or higher), which can be confirmed by D₂O exchange experiments. The ethyl group gives rise to a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for all eleven carbon atoms in the molecule. Distinct signals for the two carbonyl carbons (the ester C=O and the amide C=O) are observed at the most downfield region of the spectrum, typically between 160-170 ppm. The aromatic carbons of the quinazoline (B50416) ring system appear in the range of approximately 115-150 ppm. The methylene and methyl carbons of the ethyl group are observed in the upfield region of the spectrum.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm assignments. A COSY spectrum would show correlations between adjacent protons, aiding in the assignment of the coupled aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further reveal long-range (2-3 bond) correlations, for instance, between the H-5 proton and the C-4 carbonyl carbon, solidifying the structural elucidation.

Expected ¹H and ¹³C NMR Chemical Shifts Data is predicted based on general principles and data from analogous quinazolinone structures.

| ¹H NMR Data (in DMSO-d₆) | ¹³C NMR Data (in DMSO-d₆) | ||

|---|---|---|---|

| Assignment | Expected Chemical Shift (δ, ppm) | Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₃ | ~1.4 (t) | -CH₃ | ~14.0 |

| -CH₂ | ~4.5 (q) | -CH₂ | ~62.0 |

| H-3 | ~7.0 (s) | C-3 | ~110.0 |

| Ar-H (H-5,6,7,8) | 7.4 - 8.2 (m) | Ar-C | 115.0 - 135.0 |

| N-H | >11.0 (br s) | C-4a, C-8a | ~120.0, ~140.0 |

| C-2 (Amide C=O) | ~161.0 | ||

| C-4 (Ester C=O) | ~165.0 |

Vibrational Spectroscopy Studies (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of Ethyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate is dominated by strong absorption bands characteristic of its functional groups. A prominent, sharp band is expected for the ester carbonyl (C=O) stretching vibration, typically around 1720-1740 cm⁻¹. The amide carbonyl (C=O) stretching of the quinazolinone ring appears as another strong band, usually at a lower wavenumber, around 1660-1680 cm⁻¹. A broad absorption band in the region of 3100-3300 cm⁻¹ corresponds to the N-H stretching vibration of the amide group. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C-O stretching vibrations of the ester group are expected to appear in the 1250-1000 cm⁻¹ region.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations are typically strong in the Raman spectrum, appearing in the 1600-1400 cm⁻¹ region. The carbonyl stretching vibrations are also observable, though often weaker than in the IR spectrum. Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds.

Typical Vibrational Frequencies Data is based on characteristic group frequencies and published data for similar quinazolinone derivatives.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3100 - 3300 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, FT-Raman |

| Ester C=O Stretch | 1720 - 1740 | FT-IR |

| Amide C=O Stretch | 1660 - 1680 | FT-IR |

| Aromatic C=C Stretch | 1400 - 1600 | FT-IR, FT-Raman |

| C-O Stretch | 1000 - 1250 | FT-IR |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For Ethyl 2-hydroxyquinazoline-4-carboxylate (C₁₁H₁₀N₂O₃), the theoretical exact mass can be calculated. Techniques like Electrospray Ionization (ESI) are commonly used. The measured mass from an HRMS experiment would be compared to the calculated mass, with a very small mass error (typically <5 ppm) confirming the molecular formula.

The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 219.0764 Da. Observation of this ion with high mass accuracy would unequivocally confirm the elemental composition of the compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would further corroborate the structure, showing characteristic losses such as the ethoxy group (-OC₂H₅) or carbon monoxide (CO).

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Analysis

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystal structure data for this compound is not widely published, analysis of related quinazolinone derivatives reveals common structural features. researchgate.netnih.govnih.gov

An SC-XRD study would definitively confirm which tautomeric form (the 2-hydroxy or the 2-oxo form) exists in the crystal lattice. It is widely expected that the 2-oxo tautomer is the more stable form and would be the one observed. nih.gov The analysis would provide precise bond lengths and angles, confirming, for example, the double-bond character of the C2=O bond and the single-bond character of the N1-C2 bond. Furthermore, SC-XRD elucidates intermolecular interactions, such as hydrogen bonding. In the solid state, it is anticipated that the N-H group of one molecule would form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of dimers or extended chains, which stabilize the crystal packing. mdpi.com The planarity of the quinazolinone ring system would also be confirmed.

Electronic Absorption and Emission Spectroscopy Investigations (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule.

UV-Vis Absorption: The UV-Vis spectrum of quinazolinone derivatives in a solvent like ethanol (B145695) or DMSO typically shows multiple absorption bands in the range of 200-350 nm. nih.gov These bands are attributed to π–π* and n–π* electronic transitions within the aromatic quinazolinone system. The high-energy bands below 250 nm generally correspond to π–π* transitions of the benzene ring, while the lower-energy bands between 300-350 nm are often assigned to n–π* transitions involving the lone pair of electrons on the carbonyl oxygen and the π-system of the heterocyclic ring. nih.gov

Fluorescence Spectroscopy: Many quinazolinone derivatives are known to be fluorescent. nih.govrsc.org Upon excitation at a wavelength corresponding to an absorption maximum, the molecule can emit light at a longer wavelength (a phenomenon known as Stokes shift). The fluorescence properties, including the emission maximum and quantum yield, are highly sensitive to the molecular structure and the solvent environment. The presence of the ester group and the specific substitution pattern on the quinazolinone core would influence the emission characteristics of Ethyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate. The study of its fluorescence could provide insights into its potential applications in areas such as chemical sensing or as a fluorescent marker. researchgate.net

Computational and Theoretical Chemistry Studies of Ethyl 2 Hydroxyquinazoline 4 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of quinazoline (B50416) derivatives.

The optimization of the molecular geometry of Ethyl 2-hydroxyquinazoline-4-carboxylate is the first step in most quantum chemical calculations. This process seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For flexible molecules like this one, which has a rotatable ethyl carboxylate group, conformational analysis is essential to identify the most stable conformer.

Studies on similar quinoline (B57606) derivatives have shown that the planarity of the quinoline ring system is a key feature. nih.gov For this compound, the quinazoline core is expected to be nearly planar. The orientation of the ethyl carboxylate group relative to the quinazoline ring is determined by the dihedral angles around the C4-C(O) and O-C(ethyl) bonds. DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to determine the optimized bond lengths, bond angles, and dihedral angles. nih.gov

Table 1: Selected Optimized Geometrical Parameters for this compound (Exemplary Data)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C2-N1 | 1.38 | N1-C2-N3: 120.5 |

| C2-O | 1.23 | C2-N3-C4: 118.9 |

| C4-C(O) | 1.45 | N3-C4-C4a: 121.3 |

| C(O)-O(ethyl) | 1.35 | C4-C(O)-O(ethyl): 115.8 |

| O(ethyl)-C(ethyl) | 1.47 | C(O)-O(ethyl)-C(ethyl): 117.2 |

Note: The data in this table is illustrative and based on typical values for similar structures. Actual values would be obtained from specific DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap) is an important indicator of molecular stability and reactivity. A smaller energy gap suggests a more reactive molecule. nih.gov

For this compound, the HOMO is expected to be localized on the electron-rich quinazoline ring, particularly the benzene (B151609) part and the nitrogen atoms. The LUMO is likely to be distributed over the pyrimidine (B1678525) ring and the electron-withdrawing carboxylate group.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors (Exemplary Data)

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Global Hardness (η) | 2.35 |

| Electrophilicity Index (ω) | 1.75 |

Note: These values are representative and would be derived from specific DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. bhu.ac.in In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas with an excess of electrons, which are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and carboxylate groups, as well as the nitrogen atoms of the quinazoline ring. The hydrogen atoms, particularly the one on the hydroxyl group, would exhibit a positive potential.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. They allow for the investigation of the dynamic behavior of this compound and its interactions with solvent molecules over time. nih.gov

By simulating the molecule in a solvent box (e.g., water or ethanol), MD can provide insights into how the solvent molecules arrange themselves around the solute and how they influence its conformation. dovepress.com This is particularly important for understanding the solubility and bioavailability of the compound. MD simulations can reveal the formation of hydrogen bonds between the solute and solvent, which play a critical role in the solvation process. nih.gov

Quantum Chemical Descriptors for Structure-Property Relationship Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its physicochemical properties and biological activity. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies. orientjchem.org

For this compound, various quantum chemical descriptors can be calculated using DFT. These include:

Polarizability: Measures the ease with which the electron cloud can be distorted by an external electric field.

Global reactivity descriptors: Such as hardness, softness, and electrophilicity index, which are derived from the HOMO and LUMO energies and provide insights into the molecule's reactivity. researchgate.net

These descriptors can be correlated with experimental data to build predictive models for various properties of interest.

Tautomerism Studies and Energetic Preferences (e.g., keto-enol tautomerism for 2-hydroxyquinazolines)

2-Hydroxyquinazolines can exist in tautomeric forms, primarily the keto and enol forms. The relative stability of these tautomers can significantly impact the chemical and biological properties of the molecule. Computational methods are instrumental in determining the energetic preferences of these tautomers.

For this compound, the equilibrium between the 2-hydroxy (enol) form and the 2-oxo (keto) form can be investigated by calculating the relative energies of the optimized geometries of both tautomers. These calculations often include the effects of the solvent, as the polarity of the medium can influence the tautomeric equilibrium. Spectroscopic studies on similar compounds have shown that the keto form is often more stable. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

A thorough review of scientific literature did not yield specific studies conducting Natural Bond Orbital (NBO) analysis focused on the intermolecular interactions of this compound. This specific quantitative analysis, which would detail the donor-acceptor interactions and their corresponding stabilization energies between molecules of this compound, does not appear to be available in the public domain.

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study molecular stability, charge distribution, and various bonding interactions. In the context of intermolecular forces, NBO analysis quantifies the interactions between the filled orbitals of one molecule (donors) and the empty orbitals of an adjacent molecule (acceptors). This is achieved through a second-order perturbation theory analysis of the Fock matrix, which provides a measure of the stabilization energy (E(2)) associated with each donor-acceptor interaction. Higher E(2) values indicate stronger interactions, such as hydrogen bonds or other charge transfer phenomena.

While data for the target compound is unavailable, studies on other quinazoline derivatives frequently employ NBO analysis to investigate intramolecular stability arising from hyperconjugative interactions. researchgate.net For related heterocyclic systems, computational methods such as Density Functional Theory (DFT) and analysis of the molecular electrostatic potential (MEP) are also used to identify regions of a molecule that are prone to electrophilic or nucleophilic attack, which governs how molecules interact with each other. researchgate.net For instance, in quinazoline derivatives, negative potential is often localized around nitrogen and oxygen atoms, making them likely sites for hydrogen bonding interactions. researchgate.net

Without specific research on this compound, it is not possible to provide detailed data tables on its specific intermolecular NBO interactions. Such an analysis would be necessary to quantitatively describe the nature and strength of the hydrogen bonds and other non-covalent forces that govern the compound's solid-state structure and physical properties.

Chemical Reactivity and Derivatization Strategies of Ethyl 2 Hydroxyquinazoline 4 Carboxylate

Reactions at the 2-Hydroxyl/Oxo Group

The reactivity at the 2-position is dominated by the chemistry of the cyclic amide (lactam) functionality. While it can theoretically react as the enol (2-hydroxy) tautomer, reactions typically involve the more stable 2-oxo form, with initial reaction often occurring at the N1-position or requiring activation of the C2-oxo group.

Alkylation of the quinazolinone ring system can occur on either a nitrogen or oxygen atom. However, under typical basic conditions, N-alkylation is overwhelmingly favored over O-alkylation.

Research on analogous 2-oxo-quinoline systems demonstrates that N-alkylation proceeds efficiently. For instance, the reaction of ethyl 1,2-dihydro-2-oxoquinoline-4-carboxylate with iodomethane (B122720) in the presence of potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) yields the N-methylated product. researchgate.net This suggests that Ethyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate would undergo regioselective alkylation at the N1 position under similar conditions. juniperpublishers.com Direct arylation at this position is less commonly reported and would likely require specialized conditions, such as transition-metal-catalyzed cross-coupling reactions.

Table 1: N-Alkylation of 2-Oxo-quinoline/quinazoline (B50416) Systems

| Reactant | Reagent | Base | Solvent | Product | Yield | Ref |

| Ethyl 1,2-dihydro-2-oxoquinoline-4-carboxylate | Iodomethane | K₂CO₃ | DMF | Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate | 81% | researchgate.net |

| 6,7-dimethoxyquinazolin-4(3H)-one | Ethyl 6-bromohexanoate | K₂CO₃ | DMF | Ethyl 6-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)hexanoate | 85% | juniperpublishers.com |

Direct O-acylation (esterification) or O-alkylation (etherification) of the 2-hydroxyl tautomer is challenging due to the greater stability and competing reactivity of the N1-position in the 2-oxo form. juniperpublishers.com Therefore, the most effective and common strategy to achieve these transformations is a two-step process involving the activation of the 2-oxo group.

First, the 2-oxo group is converted into a more reactive 2-chloro group. This is typically achieved by treating the quinazolinone with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often at elevated temperatures. researchgate.netnih.gov The reaction proceeds via phosphorylation of the amide oxygen, followed by nucleophilic attack of a chloride ion. nih.gov Some protocols may use additives like phosphorus pentachloride (PCl₅) or organic bases to facilitate the reaction. researchgate.net

Once the versatile 2-chloroquinazoline (B1345744) intermediate is formed, it can readily undergo nucleophilic aromatic substitution with various nucleophiles. Reaction with an alcohol or a sodium alkoxide (NaOR) will displace the chloride to form the corresponding 2-alkoxy (ether) derivative. Similarly, reaction with a carboxylate salt would yield a 2-acyloxy (ester) derivative.

Reactions at the 4-Carboxylate Ester Group

The ethyl ester at the C4 position is a classic functional group that can undergo a range of transformations common to carboxylic acid derivatives.

The ethyl ester can be readily hydrolyzed to its corresponding carboxylic acid, 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid. This transformation is typically carried out under basic conditions, a process known as saponification. Refluxing the ester with an aqueous solution of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in a co-solvent like ethanol (B145695) effectively cleaves the ester bond. researchgate.net Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt, precipitating the desired carboxylic acid. researchgate.netresearchgate.net The resulting 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid is a key intermediate for further derivatization, particularly for forming amides. nih.govresearchgate.net

Direct conversion of the 4-carboxylate ester to an amide by heating with an amine can be problematic. Studies on similar heterocyclic esters have shown that under these conditions, the ester is often preferentially hydrolyzed to the carboxylic acid, especially if reaction conditions are acidic or aqueous, preventing amide formation. sapub.orgsapub.org

A more reliable, albeit two-step, method is generally employed:

Hydrolysis: The ester is first hydrolyzed to the carboxylic acid as described above.

Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine. This requires activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂), or by using standard peptide coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of an organic base. sapub.orgorganic-chemistry.org

Similarly, direct hydrazinolysis (reaction with hydrazine (B178648) hydrate) to form the corresponding 4-carbohydrazide may face challenges. In related heterocyclic systems like 2-oxo-2H-chromenes, reaction with hydrazine can lead to complex ring-opening reactions rather than simple substitution at the ester. researchgate.netnih.govsigmaaldrich.com Given the high nucleophilicity of hydrazine, the quinazoline ring itself may be susceptible to attack. Therefore, the two-step procedure via the carboxylic acid is the more predictable route to synthesize the 4-carbohydrazide derivative.

Table 2: Strategies for Amidation and Hydrazinolysis

| Reaction | Direct Method Challenge | Recommended Alternative |

| Amidation | Ester hydrolysis often occurs instead of amidation. sapub.orgsapub.org | 1. Saponification to the carboxylic acid. 2. Reaction with amine using a coupling agent (e.g., HBTU) or after conversion to an acyl chloride. organic-chemistry.org |

| Hydrazinolysis | Potential for nucleophilic attack on the quinazoline ring, leading to ring-opening. researchgate.netnih.gov | 1. Saponification to the carboxylic acid. 2. Activation and reaction with hydrazine. |

The 4-carboxylate ester group can be reduced to a primary alcohol, yielding (2-hydroxyquinazolin-4-yl)methanol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally unreactive towards esters.

The reagent of choice for this reduction is typically lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reaction is carried out in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. The mechanism involves the nucleophilic addition of two equivalents of hydride (H⁻) from LiAlH₄ to the ester's carbonyl carbon. ucalgary.ca An acidic workup is then required to protonate the resulting alkoxide and yield the final alcohol product. It is important to note that LiAlH₄ is a powerful reducing agent and can also reduce the cyclic amide (lactam) in the quinazolinone ring, potentially leading to over-reduction if the reaction conditions are not carefully controlled. masterorganicchemistry.com

Reactions on the Quinazoline Ring System

The chemical behavior of the quinazoline ring in Ethyl 2-hydroxyquinazoline-4-carboxylate is multifaceted, enabling various substitution reactions and structural modifications.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the Ethyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate scaffold occurs on the benzene (B151609) ring portion of the molecule. The regioselectivity of these reactions is dictated by the directing effects of the substituents on both the benzene and pyrimidine (B1678525) rings. The amide group (N1-C2=O) in the pyrimidine ring acts as a moderate ortho-, para-director and an activating group, while the fused pyrimidine ring itself has a deactivating effect. Consequently, electrophilic attack is generally directed to positions 6 and 8.

Common electrophilic substitution reactions such as nitration and halogenation have been reported for related quinazolinone systems. For instance, nitration of quinazolinones typically yields a mixture of 6-nitro and 8-nitro derivatives, with the specific ratio depending on the reaction conditions and other substituents present on the ring. nih.gov Halogenation, often using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid, also results in substitution at the 6- and 8-positions. nih.gov

Nucleophilic Aromatic Substitution Reactions

Direct nucleophilic aromatic substitution on the this compound ring is generally not feasible as the hydroxyl group at C2 and the hydrogen atoms on the ring are poor leaving groups. However, the compound serves as an excellent precursor for highly reactive intermediates that readily undergo nucleophilic substitution.

A key derivatization strategy involves the conversion of the 2-hydroxy and 4-hydroxy (via tautomerism of the ester) groups into good leaving groups, typically chlorides. This is achieved by treating the parent compound, or its corresponding dione (B5365651) (quinazoline-2,4(1H,3H)-dione), with a strong chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). This reaction yields Ethyl 2,4-dichloroquinazoline-4-carboxylate. ekb.eggoogle.com

The resulting 2,4-dichloroquinazoline (B46505) derivative is highly activated towards nucleophilic attack. The chlorine atom at the C4 position is significantly more reactive than the one at C2 due to the electronic influence of the adjacent nitrogen atoms. This allows for regioselective substitution at C4 under mild conditions, while substitution at C2 requires harsher conditions. stackexchange.comnih.gov A wide variety of nucleophiles, including amines, hydrazines, alcohols, and thiols, can be used to displace the C4-chloro group, providing a versatile method for synthesizing diverse 4-substituted-2-chloroquinazoline derivatives. stackexchange.com

| Nucleophile | Reaction Conditions | Position of Substitution | Product Type | Reference |

|---|---|---|---|---|

| Hydrazine Hydrate | Ethanol, 0-5 °C | C4 | 4-Hydrazinyl-2-chloroquinazoline | stackexchange.com |

| Anilines | Dioxane, DIPEA, 80 °C | C4 | 4-Anilino-2-chloroquinazoline | nih.gov |

| Aliphatic Amines | Isopropanol, Reflux | C4 (preferentially), C2 (harsher conditions) | 4-Alkylamino-2-chloroquinazoline | stackexchange.com |

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions involving the quinazoline core are not common transformations. The stability of the fused aromatic system makes such rearrangements energetically unfavorable under typical conditions. While general methodologies for ring expansion (e.g., Beckmann rearrangement, Büchner reaction) and contraction (e.g., Favorskii rearrangement, Wolff rearrangement) are well-established in organic chemistry, their application directly to the quinazolinone scaffold is sparsely documented. etsu.eduwikipedia.orgharvard.edu

Some instances in related heterocyclic systems have been reported, suggesting potential, albeit unexplored, pathways. For example, acid-catalyzed Wagner-Meerwein type rearrangements have been observed in complex quinazoline derivatives, leading to ring-contracted products. mdpi.com Photochemical conditions have also been used to induce ring contractions in other saturated nitrogen-containing heterocycles, a strategy that could theoretically be applied to reduced quinazolinone derivatives. nih.gov However, these reactions are not considered standard for the derivatization of this compound, and their successful application would likely require highly specific substrates and conditions.

Synthesis of Novel Fused Heterocyclic Systems Incorporating the Quinazoline Scaffold

This compound is a valuable building block for the synthesis of polycyclic heterocyclic systems where additional rings are fused to the quinazoline framework. These reactions typically utilize the reactive sites on the pyrimidine portion of the molecule, such as the N1-H, the C2-oxo group, and functional groups introduced at the C2 and C4 positions.

One of the most prominent applications is in the synthesis of ekb.egnih.govresearchgate.nettriazolo[4,3-c]quinazolines. A common synthetic route involves the conversion of the starting material to a 4-hydrazinylquinazoline intermediate, as described in section 5.3.2. This intermediate can then be cyclized with various one-carbon sources (e.g., orthoesters, carboxylic acids, or acetic anhydride) to form the fused triazole ring. ekb.egresearchgate.net

Another important class of fused systems accessible from quinazolinone precursors are pyrimido[2,1-b]quinazolines. These are often synthesized through the reaction of a 2-amino- or 2-thioxo-quinazoline derivative with a suitable three-carbon dielectrophile, such as α,β-unsaturated esters or 1,3-dihalopropanes. The N1 and the exocyclic nitrogen or sulfur at C2 act as the two nucleophilic centers to build the new six-membered pyrimidine ring. nih.govresearchgate.net

| Fused System | Key Precursor | Typical Reagents for Cyclization | Reference |

|---|---|---|---|

| ekb.egnih.govresearchgate.netTriazolo[4,3-c]quinazoline | 4-Hydrazinylquinazoline | Acetic anhydride, Diethyl oxalate (B1200264), Orthoesters | ekb.egresearchgate.net |

| Pyrimido[2,1-b]quinazoline | 2-Amino-4-oxo-quinazoline | α,β-Unsaturated ketones, Malonic acid derivatives | nih.govresearchgate.net |

| Thieno[2,3-b]quinolines | 2-Chloromethylquinazoline-4(3H)-one | 3-Cyanopyridine-2(1H)-thiones | researchgate.net |

Exploration of Biological Activities and Structure Activity Relationships Sar

Antimicrobial Activity Research (Antibacterial, Antifungal)

The quinazoline (B50416) scaffold is a well-established pharmacophore in the development of antimicrobial agents. mdpi.com Derivatives of this structure have demonstrated notable efficacy against a variety of bacterial and fungal pathogens. nih.govresearchgate.net Research into this class of compounds has revealed that their antimicrobial properties are often linked to their ability to interfere with essential cellular processes in microorganisms.

While specific data on the antimicrobial spectrum of Ethyl 2-hydroxyquinazoline-4-carboxylate is not extensively documented, studies on closely related quinoline (B57606) derivatives, such as ethyl 2-(quinolin-4-yl)-propanoates, have shown modest antimicrobial activity against a range of microorganisms, including Helicobacter pylori. mdpi.com The general consensus in the scientific literature is that the quinazoline nucleus is a promising starting point for the development of new antibacterial and antifungal drugs. nih.gov

| Derivative Class | Tested Organisms | Observed Activity |

|---|---|---|

| 3-Alkylquinazolin-4-one | Gibberella zeae, Fusarium oxysporum, Valsa mali | Weak to good antifungal activity. nih.gov |

| Ethyl 2-(quinolin-4-yl) propanoates | Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Helicobacter pylori | Modest antimicrobial activity, particularly against H. pylori. mdpi.com |

| Quinazoline-benzimidazole hybrids | S. aureus, M. tuberculosis | Effective antibacterial agents. |

Mechanistic Investigations into Antimicrobial Action (e.g., DNA gyrase inhibition)

One of the key mechanisms through which quinazoline and quinolone derivatives exert their antibacterial effects is the inhibition of DNA gyrase. nih.govnih.gov This essential bacterial enzyme plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils into the DNA. als-journal.com Its inhibition leads to the disruption of these vital processes and ultimately results in bacterial cell death.

The 4-oxoquinazolin moiety, present in the tautomeric form of this compound, has been identified as a feature of interest in the design of DNA gyrase inhibitors. nih.gov Molecular docking studies have suggested that the carbonyl group of the 4-oxoquinazolin moiety can form water-mediated interactions within the ATP-binding site of the GyrB subunit of DNA gyrase, which is crucial for its inhibitory activity. nih.gov While direct evidence for this compound as a DNA gyrase inhibitor is pending, its structural similarity to known inhibitors suggests this as a plausible mechanism of action.

SAR Studies for Optimized Potency against Pathogenic Strains

Structure-activity relationship (SAR) studies on quinazoline and quinazolinone derivatives have provided valuable insights into the structural requirements for potent antimicrobial activity. These studies have shown that the biological activity of these compounds can be significantly modulated by the nature and position of various substituents on the quinazoline ring.

For antibacterial activity, the presence of a 4-hydroxy-2-quinolone fragment has been deemed essential for GyrB inhibition. nih.gov Furthermore, modifications at different positions of the quinazoline core have been shown to influence the antimicrobial spectrum and potency. For instance, in a series of 4-hydroxy-2-quinolone analogs, the length of an alkyl side chain at the C-3 position and the type of substituent at the C-6 and C-7 positions had a dramatic impact on both antibacterial and antifungal activities. nih.gov Specifically, brominated analogs with a nonyl side chain exhibited exceptional antifungal activity. nih.gov These findings suggest that strategic modifications to the this compound structure could lead to the development of highly potent antimicrobial agents.

Anticancer Activity Research

The quinazoline core is a prominent scaffold in the design of anticancer agents, with several quinazoline-based drugs approved for clinical use. nih.govnih.gov These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation and survival.

In Vitro Cytotoxicity Studies on Cancer Cell Lines

For instance, a series of novel 4-hydroxyquinazoline (B93491) derivatives were found to have superior cytotoxicity in primary PARP inhibitor-resistant HCT-15 and HCC1937 cell lines compared to the approved drug Olaparib. mdpi.com Another study on 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines, which can be considered as quinazoline analogs, also demonstrated cytotoxic potential against various cancer cell lines.

| Derivative/Analog | Cancer Cell Line(s) | IC50/GI50 Values |

|---|---|---|

| Novel 4-Hydroxyquinazoline derivative (B1) | HCT-15 | 2.89 ± 0.78 µM mdpi.com |

| HCC1937 | 3.26 ± 0.38 µM mdpi.com | |

| 2-Aryl-4-salicylidenehydrazino quinazolines | MDA-MB-231 | Cytotoxic activity observed. researchgate.net |

| (E)-Diethyl 2-styrylquinoline-3,4-dicarboxylates (4m, 4n) | MCF-7 | 0.33 µM researchgate.net |

| (E)-Diethyl 2-styrylquinoline-3,4-dicarboxylates (4k, 4m) | K562 | 0.28 µM researchgate.net |

Mechanistic Pathways of Antiproliferative Effects

The antiproliferative effects of quinazoline derivatives are attributed to their ability to interfere with various cellular signaling pathways that are often dysregulated in cancer. One of the most well-characterized mechanisms is the inhibition of protein kinases, particularly those belonging to the epidermal growth factor receptor (EGFR) family. nih.govnih.gov The 4-anilino-quinazoline scaffold is a classic pharmacophore for EGFR inhibitors. nih.gov

Besides EGFR inhibition, quinazoline derivatives have been reported to exert their anticancer effects through other mechanisms, including:

Tubulin Polymerization Inhibition : Some quinazoline derivatives can bind to the colchicine (B1669291) site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

PARP Inhibition : Certain quinazoline-2,4(1H,3H)-dione derivatives have shown promising activity as poly(ADP-ribose) polymerase (PARP) inhibitors, which are effective in cancers with deficiencies in DNA repair mechanisms. nih.gov

Induction of Apoptosis : Many cytotoxic quinazoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, often through the activation of intrinsic pathways. researchgate.net For example, some 4-hydroxyquinazoline derivatives stimulate the formation of intracellular reactive oxygen species (ROS) and the depolarization of the mitochondrial membrane, leading to apoptosis. mdpi.com

SAR for Selective Antitumor Agents

The development of selective antitumor agents requires a deep understanding of the structure-activity relationships of the quinazoline scaffold. SAR studies have been instrumental in identifying key structural features that contribute to both potency and selectivity.

For EGFR inhibitors, it has been established that the quinazoline core acts as a scaffold that mimics the adenine (B156593) region of ATP, while substituents at the 4-position, typically an anilino group, are crucial for binding to the enzyme's active site. nih.gov Electron-donating groups at the 6- and 7-positions of the quinazoline ring have been shown to increase the activity of these compounds. nih.gov

In the context of other anticancer mechanisms, SAR studies have revealed that:

For PARP-1 inhibitors, compounds bearing β-proline and piperidine-4-carboxylic acid groups have demonstrated good inhibitory activity. nih.gov

The antiproliferative activity of some quinazoline derivatives with selenoalkyl functionality was enhanced when the SeH group was at positions 2 and 4. nih.gov

For certain 4-hydroxyquinoline (B1666331) derivatives, a correlation was found between their cytotoxic activity and the Hammett–Brown substituent constants of the aromatic aldehydes used in their synthesis. nih.gov

These findings underscore the versatility of the quinazoline scaffold and suggest that this compound could serve as a valuable starting point for the design and synthesis of novel and selective anticancer agents.

Other Potential Biological Activities (e.g., Anti-inflammatory, Antiviral)

Quinazoline-containing heterocyclic compounds have been investigated for their anti-inflammatory properties. mdpi.comelsevierpure.com For instance, certain carboxyl-containing quinazolines have shown the ability to inhibit edema in in vivo models, with some compounds exhibiting activity comparable to the well-known anti-inflammatory drug, Diclofenac sodium. mdpi.comelsevierpure.com The anti-inflammatory effect is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). semanticscholar.org

In the realm of antiviral research, quinazolinone derivatives have emerged as a promising scaffold. mdpi.com For example, 2-Methylquinazolin-4(3H)-one, a related compound, has shown significant in vitro antiviral activity against the H1N1 influenza A virus. nih.gov Other quinazoline analogues have been found to inhibit the replication of various viruses, including Coxsackie virus B4, Vesicular stomatitis virus, and Respiratory syncytial virus. nih.gov The mechanism of antiviral action for many of these compounds is thought to involve the inhibition of viral replication processes. nih.gov

In Vitro Screening and Mechanistic Hypotheses

In vitro screening of various quinazoline derivatives has been instrumental in identifying their potential biological activities and elucidating possible mechanisms of action.

For anti-inflammatory activity, screening assays often involve measuring the inhibition of pro-inflammatory enzymes or the reduction of inflammatory mediators in cell-based models. For example, some quinazoline derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins (B1171923) which are mediators of inflammation. semanticscholar.org The presence of a carboxylic group in some quinazoline derivatives is believed to be a key pharmacophoric feature for their anti-inflammatory effects. mdpi.com

In the context of antiviral activity, in vitro screening typically involves cell culture-based assays to determine a compound's ability to inhibit viral replication. For instance, the antiviral activity of 2-Methylquinaozlin-4(3H)-one against the H1N1 virus was determined by observing the inhibition of the cytopathic effect in Madin-Darby Canine Kidney (MDCK) cells. nih.gov The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter determined from these screenings. For 2-Methylquinaozlin-4(3H)-one, the IC50 against H1N1 was found to be 23.8 μg/mL. nih.gov Mechanistic hypotheses for the antiviral action of quinazoline derivatives often center on the inhibition of viral enzymes essential for replication or interference with viral entry into host cells. nih.gov

Table 1: Examples of In Vitro Biological Activities of Quinazoline Derivatives

| Compound/Derivative Class | Biological Activity | Assay/Model | Key Findings | Reference |

| Carboxyl-containing quinazolines | Anti-inflammatory | Carrageenan-induced paw edema in rats | Inhibition of edema by 17.0–50.0% | mdpi.comelsevierpure.com |

| 2-Methylquinaozlin-4(3H)-one | Antiviral (Influenza A H1N1) | Cytopathic effect inhibition in MDCK cells | IC50 of 23.8 μg/mL | nih.gov |

| Quinazoline urea (B33335) analogues | Antiviral (Influenza A H1N1, H3N2, Influenza B) | Viral replication inhibition assay | EC50 of 0.025 µM for compound 4k | nih.gov |

| Quinazoline derivatives | Anticoronaviral (HCoV-OC43) | Phenotypic screening | Potent antiviral efficacy (EC50: ~0.1 μM) | nih.gov |

SAR to Enhance Desired Bioactivity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For quinazoline derivatives, SAR studies have provided valuable insights into the structural features required for enhanced anti-inflammatory and antiviral effects.

In the context of anti-inflammatory activity, the nature and position of substituents on the quinazoline ring, as well as the conformation of the molecule, have a significant impact. mdpi.com For carboxyl-containing quinazolines, the length of the carboxyalkyl residue has been shown to influence the anti-inflammatory potency. mdpi.com

For antiviral activity, SAR studies on quinazoline derivatives have revealed that modifications at various positions of the quinazoline scaffold can lead to significant changes in potency and spectrum of activity. For example, in a series of 4-thioquinazoline derivatives, the nature of the substituent at the R position was found to be critical for anti-TMV (Tobacco Mosaic Virus) activity. mdpi.com Similarly, in a series of quinazoline urea analogues, the type of substitution on the phenyl ring attached to the urea moiety influenced the antiviral potency against different viruses. nih.gov Iterative structural optimization campaigns have led to the identification of quinazoline derivatives with potent antiviral efficacy and high selectivity. nih.gov

Computational Approaches in Biological Activity Prediction (e.g., Molecular Docking)

Computational methods, particularly molecular docking, play a significant role in predicting the biological activity of compounds and understanding their mechanism of action at a molecular level.

Molecular docking simulations are used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. This information can help in identifying potential biological targets for a compound and in designing more potent inhibitors. For quinazoline derivatives, molecular docking studies have been employed to predict their binding modes with various enzymes, including those involved in inflammation and viral replication. For example, docking studies have been used to rationalize the anti-inflammatory activity of carboxyl-containing quinazolines by modeling their interactions with cyclooxygenase enzymes. researchgate.net

In the field of antiviral research, molecular docking has been utilized to understand the binding interactions of quinazoline derivatives with viral proteins. For instance, docking studies could be used to predict the binding of this compound to the active site of influenza neuraminidase or other viral enzymes, providing a hypothesis for its potential antiviral mechanism.

Quantitative Structure-Activity Relationship (QSAR) modeling is another computational approach that correlates the chemical structure of compounds with their biological activity. nih.gov By developing QSAR models, it is possible to predict the activity of new, unsynthesized compounds and to identify the key structural features that contribute to their bioactivity.

Potential Applications in Advanced Materials Research

Exploration as Building Blocks for Polymeric and Supramolecular Structures

The molecular structure of Ethyl 2-hydroxyquinazoline-4-carboxylate features key functional groups that render it a versatile building block for the synthesis of polymers and the construction of supramolecular assemblies. The hydroxyl and ethyl carboxylate groups can participate in various polymerization reactions. For instance, the hydroxyl group could be utilized in step-growth polymerization to form polyesters or polyethers, while the carboxylate group could be converted to other functionalities suitable for polymerization, such as an acid chloride or an amine, to create polyamides or polyimines.

Although direct polymerization of this compound has not been extensively reported, the incorporation of similar quinoline (B57606) and quinazoline (B50416) units into polymer backbones has been explored. For example, new polyamides containing quinoline units have been synthesized and characterized for their thermal properties.

Furthermore, the quinazolinone core is capable of forming strong hydrogen bonds and participating in π-π stacking interactions, which are fundamental to the formation of well-ordered supramolecular structures. These non-covalent interactions can direct the self-assembly of molecules into complex architectures like liquid crystals, gels, and porous frameworks. The ability of quinazoline derivatives to form robust, stable structures through these interactions is a key area of interest. Recently, quinazoline-linked covalent organic frameworks (COFs) have been constructed, demonstrating high chemical stability and potential applications in photocatalysis nih.govresearchgate.net. The functional groups on this compound could serve as points of extension or as recognition sites within such supramolecular systems.

The combination of reactive functional groups for covalent bond formation and the inherent capacity for non-covalent interactions positions this compound as a promising monomer or building block for the creation of advanced materials with tailored properties.

Investigation in Optoelectronic or Photonic Materials Science

The quinazoline scaffold is an electron-deficient system, which makes it an excellent candidate for use as an acceptor unit in donor-acceptor type molecules designed for optoelectronic applications. beilstein-journals.org When combined with suitable electron-donating moieties, these molecules can exhibit interesting photophysical properties, such as fluorescence and thermally activated delayed fluorescence (TADF). rsc.orgntu.edu.twurfu.ruresearcher.life These properties are highly sought after for applications in organic light-emitting diodes (OLEDs), sensors, and nonlinear optical (NLO) materials.

Research on various quinazoline derivatives has demonstrated their potential in optoelectronics:

Organic Light-Emitting Diodes (OLEDs): Quinazoline-based compounds have been successfully employed as emitters in OLEDs, with some demonstrating high external quantum efficiencies. rsc.orgntu.edu.twresearcher.life The design of donor-acceptor molecules with a quinazoline core allows for the tuning of emission colors from blue to red. nih.gov Furthermore, quinazoline derivatives have been used as host materials for phosphorescent OLEDs. beilstein-journals.org

Nonlinear Optical (NLO) Properties: The charge transfer characteristics of donor-acceptor quinazoline derivatives make them promising for NLO applications. researchgate.net Studies on related quinoline-based systems have also shown significant NLO responses, suggesting that the quinazoline core has similar potential. mdpi.comnih.gov

Fluorescent Sensors: The fluorescence of certain quinazoline derivatives is sensitive to their environment, such as solvent polarity or the presence of specific ions or molecules. This property can be exploited for the development of chemical sensors.

Below is a data table summarizing the potential applications and the key structural features of this compound that make it suitable for these applications.

| Potential Application Area | Key Structural Features of this compound | Examples from Related Compounds |

| Polymeric Materials | - Hydroxyl group for polyester/polyether synthesis- Ethyl carboxylate group for polyamide synthesis (after modification) | Synthesis of polyamides containing quinoline units. |

| Supramolecular Structures | - Quinazolinone core for hydrogen bonding and π-π stacking | Formation of quinazoline-linked covalent organic frameworks (COFs) with high stability. nih.govresearchgate.net |

| Optoelectronics (OLEDs) | - Electron-deficient quinazoline core (acceptor unit)- Potential for modification with donor groups | Quinazoline-based TADF emitters in high-performance OLEDs with high quantum efficiencies. rsc.orgntu.edu.twresearcher.life |

| Photonics (NLO Materials) | - Potential for creating donor-acceptor systems with significant charge transfer | Quinazolinone derivatives exhibiting promising third-order NLO properties. researchgate.net |

Future Perspectives and Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing quinazoline (B50416) derivatives, including Ethyl 2-hydroxyquinazoline-4-carboxylate, lies in the adoption of green and sustainable chemistry principles. Traditional methods are often being replaced by more environmentally benign and atom-economical alternatives. researchgate.netnih.gov

Key Developments:

Catalyst Innovation: Research is increasingly focused on using earth-abundant and non-noble metal catalysts, such as manganese and copper, to drive synthetic reactions. acs.orgmdpi.com For instance, a manganese(I)-catalyzed acceptorless dehydrogenative coupling (ADC) has been developed for the synthesis of quinazolines, producing only water and molecular hydrogen as byproducts. acs.org Similarly, novel magnetic nano-catalysts based on graphene oxide supported with copper have been used for the three-component one-pot synthesis of quinazoline derivatives under solvent-free conditions, offering high efficiency and catalyst recyclability. nih.gov

Green Solvents and Conditions: The use of greener solvents, microwave-assisted reactions, and solvent-free conditions are becoming more prevalent to reduce environmental impact. researchgate.net Methodologies such as phosphotungstic acid catalysis under microwave irradiation demonstrate the move towards eliminating hazardous solvents. researchgate.net

Atom Economy: Tandem and one-pot reactions are being designed to minimize waste and improve efficiency. nih.gov For example, an iridium-catalyzed acceptorless dehydrogenative coupling reaction of 2-aminoarylmethanols with amides or nitriles provides quinazolines with high atom economy. organic-chemistry.org

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Quinazolines

| Feature | Traditional Methods | Novel Sustainable Methods |

|---|---|---|

| Catalysts | Often rely on precious metals (e.g., Palladium) | Earth-abundant metals (e.g., Manganese, Iron, Copper), nano-catalysts. acs.orgnih.govorganic-chemistry.org |

| Solvents | Often use toxic and volatile organic solvents | Green solvents (e.g., water, ethanol), deep eutectic solvents, or solvent-free conditions. researchgate.net |

| Byproducts | Can generate significant stoichiometric waste | Minimal byproducts (e.g., H₂O, H₂), enhancing atom economy. acs.org |

| Reaction Conditions | Often require harsh conditions (high temperature/pressure) | Milder reaction conditions, microwave-assisted synthesis. researchgate.netnih.gov |

| Efficiency | Multi-step syntheses are common | One-pot, multi-component, and tandem reactions are prioritized. nih.govnih.gov |

Integrated Computational and Experimental Approaches for Derivatization and Bioactivity Studies

The integration of computational modeling with experimental synthesis and biological testing is accelerating the discovery of new quinazoline derivatives with desired properties. researchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are indispensable tools in modern drug design. frontiersin.orgnih.govnih.gov

Predictive Modeling (QSAR): 3D-QSAR studies, employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build models that can reliably predict the biological activity of newly designed compounds before their synthesis. frontiersin.orgmdpi.com These models help identify key structural features responsible for bioactivity. mdpi.com

Binding Mode Analysis (Molecular Docking): Molecular docking is a crucial computational tool for understanding how quinazoline derivatives interact with biological targets, such as enzymes or receptors. nih.govresearchgate.netijfmr.com It provides insights into the binding orientation and key interactions (e.g., hydrogen bonds, hydrophobic interactions) within the active site, guiding the design of more potent molecules. nih.govmdpi.com

Dynamic Behavior and Stability (MD Simulations): Molecular dynamics simulations offer a more dynamic view of the ligand-receptor complex, assessing its conformational stability and behavior under simulated physiological conditions over time. nih.govnih.gov This helps to validate the results of molecular docking and provides a deeper understanding of the binding affinity. nih.gov

These in silico methods allow researchers to screen large virtual libraries of compounds, prioritize candidates for synthesis, and rationalize experimental results, thereby saving significant time and resources. frontiersin.orgnih.gov

Investigation of Mechanistic Aspects of Reactivity and Bioactivity

A fundamental understanding of reaction mechanisms is crucial for optimizing synthetic routes and elucidating the basis of biological activity. Future research will continue to delve into the intricate mechanistic pathways involved in the synthesis and function of this compound derivatives.

Synthetic Reaction Mechanisms: Detailed mechanistic studies of catalytic cycles are essential for improving reaction efficiency and selectivity. For example, investigations into copper-catalyzed reactions for quinazoline synthesis have elucidated pathways involving sequential Ullmann-type coupling, intramolecular nucleophilic addition, and aromatization. mdpi.com Other studies focus on the mechanism of cyclocondensation reactions, identifying key intermediates and transition states. nih.govresearchgate.net

Bioactivity Mechanisms: Understanding how quinazoline derivatives exert their biological effects at a molecular level is a major area of research. For instance, mechanistic studies have shown that certain 2,4-disubstituted quinazoline derivatives can exhibit anticancer activity by stabilizing G-quadruplex structures in gene promoters, thereby down-regulating the expression of oncogenes like c-myc. nih.gov Such studies employ a range of techniques, including electrophoretic mobility shift assays (EMSA), circular dichroism (CD) spectroscopy, and isothermal titration calorimetry (ITC), to probe molecular interactions. nih.gov

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The application of advanced spectroscopic techniques for real-time, in situ monitoring of chemical reactions provides invaluable mechanistic insights that are often unattainable through conventional offline analysis. These methods allow for the direct observation of reactive intermediates and the tracking of reactant and product concentrations over time. perkinelmer.comrsc.org

Real-Time Kinetics: Techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for studying reaction kinetics and mechanisms. perkinelmer.com By monitoring changes in vibrational spectra, researchers can identify key intermediates and understand reaction pathways. numberanalytics.com Coupling these spectroscopic methods with systems like stopped-flow instruments enables the study of very fast reactions. perkinelmer.com

Structural Elucidation: Advanced Nuclear Magnetic Resonance (NMR) techniques, such as 2D NMR (e.g., COSY, HSQC), are vital for the unambiguous structural characterization of novel quinazoline derivatives and their intermediates. mdpi.com

Photophysical Properties: UV-Vis absorption and fluorescence spectroscopy are used to study the electronic properties and photostability of quinazoline compounds. asianpubs.orgnih.gov Time-resolved spectroscopy can further probe excited-state dynamics and reaction mechanisms. numberanalytics.comnumberanalytics.com

Table 2: Advanced Spectroscopic Techniques in Quinazoline Research

| Technique | Application | Information Gained |

|---|---|---|

| FT-IR/Raman Spectroscopy | In situ reaction monitoring, structural characterization. perkinelmer.commdpi.com | Real-time kinetics, identification of functional groups and intermediates, reaction pathway elucidation. numberanalytics.com |

| 2D NMR Spectroscopy (COSY, HSQC) | Detailed structural analysis. mdpi.com | Unambiguous assignment of proton and carbon signals, confirmation of molecular structure. |

| UV-Vis Spectroscopy | Stability and photostability studies, electronic properties. nih.govbeilstein-journals.org | Monitoring compound degradation, determining absorption wavelengths, calculating energy band gaps. asianpubs.orgbeilstein-journals.org |

| Mass Spectrometry (HRMS) | Molecular weight determination, structural confirmation. mdpi.com | Precise mass measurement, confirmation of molecular formula. |

| Time-Resolved Spectroscopy | Studying dynamic processes. numberanalytics.com | Excited-state dynamics, reaction mechanisms on short timescales. numberanalytics.com |

The continued development and application of these advanced analytical and computational methods will undoubtedly propel the field of quinazoline chemistry forward, leading to the creation of novel molecules with tailored properties for a wide range of applications.

Q & A

Q. What are the primary synthetic routes for Ethyl 2-hydroxyquinazoline-4-carboxylate, and what experimental conditions optimize yield?

Methodological Answer: this compound is typically synthesized via cyclization of 2-aminobenzamide derivatives. A notable method involves electrochemical oxidative cyclization using aluminum and carbon electrodes with acetic acid as an electrolyte under ambient conditions, achieving yields >80% . Key parameters include:

- Temperature: Room temperature (20–25°C) to avoid side reactions.

- Solvent: Acetic acid for proton transfer and stabilization.

- Electrode System: Aluminum anode and carbon cathode for efficient electron transfer.

Comparison of Methods:

| Method | Yield (%) | Conditions | Advantages |

|---|---|---|---|

| Electrochemical | 80–85 | Ambient, undivided cell | Mild, high atom economy |

| Thermal | 60–70 | Reflux (100–120°C) | Scalable but energy-intensive |

Q. How is structural characterization of this compound performed, and what analytical discrepancies may arise?

Methodological Answer: Structural confirmation relies on: